Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride
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Overview
Description
Benzyl 2,5-diazabicyclo[410]heptane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 It is known for its unique bicyclic structure, which includes a cyclopropane ring fused to a piperazine ring
Scientific Research Applications
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,5-diazabicyclo[410]heptane-2-carboxylate;hydrochloride typically involves the reaction of 1,2,3,4-tetrahydropyrazines with diethylzinc and diiodomethane to form the key cyclopropane ringThe resulting intermediate is then subjected to further reactions to introduce the benzyl and carboxylate groups, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carboxylate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or carboxylate derivatives.
Mechanism of Action
The mechanism of action of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A common scaffold in pharmaceutical compounds.
Homopiperazine: A modified piperazine with an additional carbon atom.
2-methylpiperazine: A piperazine derivative with a methyl group.
Uniqueness
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride is unique due to its fused cyclopropane and piperazine rings, which impart distinct physicochemical properties. This structure results in lower basicity compared to piperazine and its derivatives, potentially leading to different pharmacokinetic and biological activity profiles .
Properties
IUPAC Name |
benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13(15-7-6-14-11-8-12(11)15)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZREJPDQWMGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC2N1)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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